Methyl 1-phenylcyclohexane-1-carboxylate
Description
Methyl 1-phenylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a phenyl group at the 1-position of the cyclohexane ring and a methyl ester moiety at the carboxylate position. Its molecular formula is C₁₄H₁₆O₂ (based on derivatives in ), with a molecular weight of 216.27 g/mol. This compound has garnered attention in pharmacological research due to its structural similarity to sigma receptor ligands. Notably, its derivative PRE-084 (2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate) is a selective Sigma-1 receptor (Sig-1R) agonist with an IC₅₀ of 44 nM and negligible affinity for phencyclidine (PCP) receptors, making it a valuable tool in neuropharmacology .
Structure
2D Structure
Properties
CAS No. |
17380-78-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-16-13(15)14(10-6-3-7-11-14)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
SGCPKFJYODXFOZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between methyl 1-phenylcyclohexane-1-carboxylate and related compounds:
Key Observations:
- PRE-084 exhibits enhanced Sig-1R selectivity due to the morpholinoethyl group, which increases steric bulk and hydrogen-bonding capacity compared to the methyl ester in the parent compound .
- Methyl 1-cyclohexene-1-carboxylate features an unsaturated cyclohexene ring, reducing ring strain but altering electronic properties, which may limit biological compatibility .
Pharmacological Profiles
- PRE-084: Induces autophagic flux (1.5-fold at 1 µM) in HeLa cells and demonstrates nootropic/antidepressant effects in animal models .
- This compound: Serves as a synthetic precursor but lacks clinical applicability due to unoptimized receptor binding .
Physicochemical Properties
- Solubility : Methyl 1-cyclohexene-1-carboxylate is insoluble in water, a trait shared with other hydrophobic cyclohexane derivatives .
- Thermal Stability : Methyl 1-cyclohexene-1-carboxylate melts at 190–192°C, whereas saturated analogs (e.g., methyl 1-methylcyclohexanecarboxylate) may exhibit lower melting points due to reduced ring strain .
Q & A
Q. How can researchers reconcile discrepancies in reported synthetic yields?
- Variables : Trace moisture (inhibits acid catalysts) or solvent purity (e.g., anhydrous MeOH) significantly impacts yields. Detailed logs of reaction conditions (e.g., stirring rate, inert atmosphere) enhance reproducibility .
- Collaborative Validation : Cross-lab replication using shared reagents (e.g., Sigma-Aldryl batches) reduces batch-to-batch variability .
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